molecular formula C6H8N6O B11912854 (2,8-Diamino-3H-purin-6-yl)methanol

(2,8-Diamino-3H-purin-6-yl)methanol

Cat. No.: B11912854
M. Wt: 180.17 g/mol
InChI Key: GXJNJAMPQQGSSY-UHFFFAOYSA-N
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Description

(2,8-Diamino-3H-purin-6-yl)methanol is a purine derivative with significant biological and chemical properties. This compound is structurally related to purine bases found in nucleic acids, making it an important molecule in various biochemical processes. Its unique structure allows it to participate in a variety of chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,8-Diamino-3H-purin-6-yl)methanol typically involves the reaction of guanine derivatives with appropriate reagents. One common method involves the use of guanine as a starting material, which undergoes a series of reactions including amination and hydroxylation to yield the desired compound . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

(2,8-Diamino-3H-purin-6-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can produce a variety of substituted purine compounds .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C6H8N6O

Molecular Weight

180.17 g/mol

IUPAC Name

(2,8-diamino-7H-purin-6-yl)methanol

InChI

InChI=1S/C6H8N6O/c7-5-9-2(1-13)3-4(11-5)12-6(8)10-3/h13H,1H2,(H5,7,8,9,10,11,12)

InChI Key

GXJNJAMPQQGSSY-UHFFFAOYSA-N

Canonical SMILES

C(C1=C2C(=NC(=N1)N)N=C(N2)N)O

Origin of Product

United States

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